Glyceric acid calcium dihydrate, D-

Catalog No.
S1938782
CAS No.
6000-41-5
M.F
C6H14CaO10
M. Wt
286.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glyceric acid calcium dihydrate, D-

CAS Number

6000-41-5

Product Name

Glyceric acid calcium dihydrate, D-

IUPAC Name

calcium;(2R)-2,3-dihydroxypropanoate;dihydrate

Molecular Formula

C6H14CaO10

Molecular Weight

286.25 g/mol

InChI

InChI=1S/2C3H6O4.Ca.2H2O/c2*4-1-2(5)3(6)7;;;/h2*2,4-5H,1H2,(H,6,7);;2*1H2/q;;+2;;/p-2/t2*2-;;;/m11.../s1

InChI Key

OKEVQKKVYQHNFW-AKYROZSLSA-L

SMILES

C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.O.O.[Ca+2]

Canonical SMILES

C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.O.O.[Ca+2]

Isomeric SMILES

C([C@H](C(=O)[O-])O)O.C([C@H](C(=O)[O-])O)O.O.O.[Ca+2]

Calcium D-glycerate dihydrate (CAS 6000-41-5) is a stable, crystalline calcium salt of the biologically active D-enantiomer of glyceric acid. As a critical intermediate in serine and fructose metabolism, it serves as a primary chiral building block for lipid synthesis, a metabolic reference standard, and a specialized formulation additive. Unlike the free acid form, which is a difficult-to-handle syrup, this dihydrate presents as a stable powder with a defined decomposition point of 134 °C and rapid aqueous solubility. Its precise stoichiometry (C6H10CaO8·2H2O) and stereochemical purity make it a strictly quantified precursor for synthesizing diacyl-D-glyceric acid derivatives and a reliable standard for electrocatalytic glycerol oxidation assays .

Substituting Calcium D-glycerate dihydrate with racemic mixtures (DL-glycerate), the L-enantiomer, or the free acid fundamentally compromises both manufacturability and biological efficacy. Free D-glyceric acid is highly hygroscopic and exists as a viscous liquid, making precise stoichiometric weighing and long-term storage practically impossible in standard industrial workflows . Furthermore, biological systems are highly stereoselective; the D-enantiomer is specifically phosphorylated by D-glycerate kinase in mitochondrial metabolism. Using racemic calcium DL-glycerate dilutes the active enantiomer, while the L-isomer exhibits significantly lower binding affinity and efficacy in targeted biological applications, such as bacterial toxin inhibition, where the D-isomer demonstrates a 31% absolute performance advantage over the L-form [1].

Stoichiometric Precision and Physical Stability

For industrial formulation and synthetic precursor applications, the physical state of the reagent dictates process viability. Free D-glyceric acid is a syrupy, hygroscopic liquid that complicates precise mass measurement and degrades upon prolonged storage. In contrast, Calcium D-glycerate dihydrate is a stable crystalline powder with a decomposition temperature of 134 °C. This stable solid form allows for exact stoichiometric dosing (99% assay purity) in the synthesis of diacyl-D-glyceric acid derivatives and ensures reproducibility in aqueous formulations .

Evidence DimensionPhysical state and handling stability
Target Compound DataStable crystalline powder, mp 134 °C (dec.), precise weighing
Comparator Or BaselineFree D-glyceric acid (CAS 473-81-4) as an unstable hygroscopic syrup
Quantified DifferenceTransition from an unweighable syrup to a stable solid with >99% assay reliability
ConditionsStandard laboratory ambient storage and synthetic preparation

Procuring the calcium dihydrate salt eliminates the handling bottlenecks and dosing errors associated with the syrupy free acid, enabling scalable synthesis and formulation.

Stereoselective Inhibition of Bacterial Toxin Production

In specialized hygiene and biomedical formulations, the D-isomer exhibits significantly higher biological activity compared to its enantiomeric counterparts. Quantitative assays measuring the reduction of Toxic Shock Syndrome Toxin-1 (TSST-1) production by Staphylococcus aureus demonstrate that Calcium D-glycerate at 4.0 mM reduces TSST-1 production by 92%. In direct comparison, an equal concentration of Calcium L-glycerate achieves only a 61% reduction, and the racemic Calcium DL-glycerate achieves a 68% reduction. This dramatic difference underscores the necessity of procuring the pure D-enantiomer for efficacy-critical applications [1].

Evidence DimensionReduction of TSST-1 production by Staphylococcus aureus
Target Compound Data92% reduction
Comparator Or Baseline61% reduction (Calcium L-glycerate) and 68% reduction (Calcium DL-glycerate)
Quantified Difference31% absolute improvement over the L-isomer and 24% over the racemate
Conditions4.0 mM concentration in S. aureus culture assays measured via ELISA

Buyers formulating hygiene or biomedical products must select the D-isomer to achieve maximum target inhibition, as racemic or L-forms are significantly less active.

Fibroblast Proliferation Efficacy

Calcium D-glycerate serves as a direct precursor for generating sodium D-glycerate in situ or via ion exchange for cell culture applications. Research demonstrates that the D-glycerate moiety specifically activates the proliferation of human dermal fibroblasts. At a concentration of 0.78 mM, D-glyceric acid (derived from the calcium dihydrate salt) increases fibroblast proliferation by approximately 45% compared to baseline controls. This targeted cellular activation is tied to the specific D-configuration, which acts as a compatible solute and protein-protective agent in vitro [1].

Evidence DimensionHuman dermal fibroblast proliferation
Target Compound Data~45% increase in proliferation at 0.78 mM
Comparator Or BaselineUntreated baseline control
Quantified Difference45% enhancement in cellular growth
ConditionsIn vitro human dermal fibroblast culture

For cosmetic and tissue engineering applications, securing the D-isomer ensures the required cellular activation and protein-protective properties that generic organic salts cannot provide.

Reliable Standard for Electrocatalytic Oxidation

In the development of anion exchange membrane fuel cells, the electrocatalytic oxidation of glycerol produces various C3 molecules. Calcium D-glycerate dihydrate is strictly utilized as the analytical standard and electrolyte component for identifying and quantifying glyceric acid yields. Its high purity (>99%) and stable hydration state (dihydrate) provide a reliable calibration baseline for High-Performance Liquid Chromatography (HPLC) and cyclic voltammetry, outperforming crude reaction mixtures or unstable free acids that introduce baseline drift and quantification errors during chromatographic separation [1].

Evidence DimensionAnalytical baseline stability and purity
Target Compound Data>99% purity, stable dihydrate solid
Comparator Or BaselineCrude glycerol oxidation mixtures or free glyceric acid syrup
Quantified DifferenceElimination of baseline drift and precise chromatographic calibration
ConditionsHPLC and cyclic voltammetry of glycerol oxidation products

Analytical and energy researchers must procure the stable calcium dihydrate form to ensure reproducible calibration curves and accurate quantification of fuel cell oxidation products.

Synthesis of Chiral Lipid Derivatives

Calcium D-glycerate dihydrate is the starting material for synthesizing diacyl-D-glyceric acids (e.g., dipalmitoyl or dilinoleoyl derivatives) due to its stable solid form and exact stoichiometry, which are critical for matching biological lipid stereochemistry .

Biomedical and Hygiene Formulations

Due to its proven 92% reduction of S. aureus TSST-1 toxin production, the D-isomer is specifically selected over racemic mixtures for advanced feminine hygiene products and topical antibacterial formulations [1].

Cosmetic and Tissue Engineering Active Ingredients

The compound is utilized as a precursor to generate D-glycerate solutions that act as compatible solutes, protecting proteins and boosting human dermal fibroblast proliferation by up to 45% [2].

Analytical Standards for Electrocatalysis

In renewable energy research focusing on glycerol electro-oxidation, this highly pure, stable salt is indispensable as an HPLC and cyclic voltammetry calibration standard to accurately quantify C3 oxidation products [3].

UNII

52904Y550S

Wikipedia

D-glyceric acid calcium dihydrate

Dates

Last modified: 08-16-2023

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